Cas no 1864474-12-3 ((2,4,6-trifluorophenyl)methyl]hydrazine)

(2,4,6-Trifluorophenyl)methyl]hydrazine is a fluorinated hydrazine derivative characterized by its trifluoromethyl-substituted phenyl ring, which enhances its reactivity and stability in synthetic applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its unique electronic properties facilitate the construction of heterocyclic frameworks and functionalized intermediates. The presence of fluorine atoms improves lipophilicity and metabolic stability, making it useful in the design of bioactive molecules. Its hydrazine moiety serves as a versatile building block for condensation and cyclization reactions. The compound is typically handled under controlled conditions due to its potential reactivity. High purity grades are available to ensure reproducibility in demanding synthetic workflows.
(2,4,6-trifluorophenyl)methyl]hydrazine structure
1864474-12-3 structure
商品名:(2,4,6-trifluorophenyl)methyl]hydrazine
CAS番号:1864474-12-3
MF:C7H7F3N2
メガワット:176.139091730118
CID:6387891
PubChem ID:130591220

(2,4,6-trifluorophenyl)methyl]hydrazine 化学的及び物理的性質

名前と識別子

    • (2,4,6-trifluorophenyl)methyl]hydrazine
    • EN300-1846464
    • [(2,4,6-trifluorophenyl)methyl]hydrazine
    • (2,4,6-Trifluorobenzyl)hydrazine
    • 1864474-12-3
    • インチ: 1S/C7H7F3N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2
    • InChIKey: JQNUOXPGJTWMNC-UHFFFAOYSA-N
    • ほほえんだ: C(C1C(=CC(F)=CC=1F)F)NN

計算された属性

  • せいみつぶんしりょう: 176.05613272g/mol
  • どういたいしつりょう: 176.05613272g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 38Ų

(2,4,6-trifluorophenyl)methyl]hydrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846464-5.0g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
5g
$2566.0 2023-06-03
Enamine
EN300-1846464-1g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
1g
$699.0 2023-09-19
Enamine
EN300-1846464-5g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
5g
$2028.0 2023-09-19
Enamine
EN300-1846464-10g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
10g
$3007.0 2023-09-19
Enamine
EN300-1846464-0.25g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
0.25g
$642.0 2023-09-19
Enamine
EN300-1846464-0.1g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
0.1g
$615.0 2023-09-19
Enamine
EN300-1846464-2.5g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
2.5g
$1370.0 2023-09-19
Enamine
EN300-1846464-0.5g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
0.5g
$671.0 2023-09-19
Enamine
EN300-1846464-10.0g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
10g
$3807.0 2023-06-03
Enamine
EN300-1846464-0.05g
[(2,4,6-trifluorophenyl)methyl]hydrazine
1864474-12-3
0.05g
$587.0 2023-09-19

(2,4,6-trifluorophenyl)methyl]hydrazine 関連文献

(2,4,6-trifluorophenyl)methyl]hydrazineに関する追加情報

Recent Advances in the Application of (2,4,6-Trifluorophenyl)methyl]hydrazine (CAS: 1864474-12-3) in Chemical Biology and Pharmaceutical Research

The compound (2,4,6-trifluorophenyl)methyl]hydrazine (CAS: 1864474-12-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This hydrazine derivative, characterized by its trifluorophenyl moiety, exhibits remarkable reactivity and selectivity, making it a valuable building block in the synthesis of novel bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics.

One of the most promising applications of (2,4,6-trifluorophenyl)methyl]hydrazine lies in its role as a key intermediate in the synthesis of covalent inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the design of irreversible inhibitors targeting cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers utilized the hydrazine moiety to form stable covalent bonds with the active-site cysteine residues, resulting in potent and selective inhibition.

Further investigations have highlighted the compound's potential in the development of fluorinated pharmaceuticals. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, addressing a common challenge in drug design. A recent preprint on bioRxiv detailed the use of (2,4,6-trifluorophenyl)methyl]hydrazine in the synthesis of fluorinated analogs of known kinase inhibitors, yielding compounds with improved pharmacokinetic profiles and reduced off-target effects.

In addition to its therapeutic applications, (2,4,6-trifluorophenyl)methyl]hydrazine has been employed in chemical biology as a versatile probe for studying protein-ligand interactions. Its ability to form hydrazone linkages with carbonyl groups has been exploited in activity-based protein profiling (ABPP), enabling the identification of novel drug targets. A 2022 study in ACS Chemical Biology showcased its utility in mapping the reactivity of serine hydrolases, providing insights into enzyme function and inhibitor design.

Despite these advancements, challenges remain in the scalable synthesis and optimization of (2,4,6-trifluorophenyl)methyl]hydrazine-derived compounds. Recent efforts have focused on developing more efficient synthetic routes and improving the selectivity of its reactions. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, reported a streamlined, high-yield synthesis of the compound, paving the way for its broader application in drug discovery pipelines.

Looking ahead, the unique properties of (2,4,6-trifluorophenyl)methyl]hydrazine position it as a promising candidate for addressing unmet medical needs. Ongoing research is exploring its potential in targeted drug delivery systems and as a scaffold for multifunctional therapeutics. As the field continues to evolve, this compound is expected to play an increasingly important role in the development of next-generation pharmaceuticals.

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